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Executive Summary

YAP-TEAD Inhibitor 1 (CAS 1659305-78-8), widely recognized in literature as Peptide 17, is a
potent, synthetic cyclic peptide engineered to disrupt the protein-protein interaction (PPI)
between Yes-Associated Protein (YAP) and Transcriptional Enhanced Associate Domain
(TEAD) transcription factors.[1][2][3][4]

Unlike small molecule inhibitors that may target upstream kinases (e.g., MST/LATS) or off-
target sites, Peptide 17 acts as a direct competitive inhibitor. It mimics the TEAD-binding
interface of YAP but with significantly enhanced affinity (

nM) compared to the native protein (

nM).[2][4][5][6] This guide provides a comprehensive technical analysis of its physicochemical
properties, mechanism of action, and standardized handling protocols for research
applications.

Chemical Identity & Physicochemical Profile[1][3][7]
[8][9][10][11]
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YAP-TEAD Inhibitor 1 is a 17-mer peptide stabilized by a disulfide bridge and non-canonical

amino acid substitutions to enhance proteolytic stability and binding affinity.[4]

Chemical Data Table

Property

Specification

Common Name

YAP-TEAD Inhibitor 1; Peptide 17; YAP-TEAD-
IN-1

CAS Number

1659305-78-8

Molecular Formula

Molecular Weight

2019.86 Da

Sequence (One-Letter)

Ac-VP-F(3CI)-Hcy-LRK-Nle-PASFCKPPE-NH2

Modifications

N-term Acetylation; C-term Amidation; 3-Chloro-
Phe (Pos 3); Homocysteine (Pos 4); Norleucine
(Pos 8)

Cyclization Disulfide bridge between Hcy4 and Cys13
Appearance White to off-white lyophilized solid
Purity (HPLC) (Typical commercial grade)
DMSO (
mg/mL); Water (
Solubility

mg/mL); Ethanol (

mg/mL)

Structural Insight

The potency of Peptide 17 stems from "stapling"” the peptide into a bioactive

-helical conformation using a disulfide bond between Homocysteine (Hcy) and Cysteine (Cys).
The substitution of Phenylalanine with 3-Chloro-Phenylalanine at position 3 fills a hydrophobic
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pocket on the TEAD surface more effectively than the native residue, driving the nanomolar
affinity.

Mechanistic Profile: The Hippo Pathway

The Hippo signaling pathway controls organ size and tumor suppression. When the pathway is
"OFF" (or dysregulated in cancer), YAP translocates to the nucleus and binds TEAD, driving
the expression of proliferation genes like CTGF and CYRG61.

Mechanism of Action

Peptide 17 functions as a direct competitive antagonist. It occupies the YAP-binding pocket on
TEAD transcription factors, preventing endogenous YAP from docking. This blockade
sequesters TEAD in an inactive state, halting the transcription of oncogenic target genes.

Pathway Visualization

The following diagram illustrates the canonical Hippo pathway and the specific intervention
point of Peptide 17.
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Figure 1: Mechanism of Action.[5] Peptide 17 competitively binds TEAD, preventing YAP

association and downstream oncogenic transcription.
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Biological Activity & Pharmacology[7][11][12]
Binding Kinetics
« Target: TEAD1 (and likely TEAD2-4 due to pocket conservation).
« (Interaction): 25 nM (measured via Fluorescence Polarization or AlphaScreen).
o (Affinity): 15 nM (TEADL).[2][4][5][6]
o Comparison: Native YAP(50-171) fragment has a
of 40 nM.[2][4][5][6] Peptide 17 is

more potent than the natural ligand.

Cellular Effects

In cell-based assays (e.g., NCI-H226 mesothelioma or HEK293T reporters), Peptide 17
treatment results in:

o Transcriptional Suppression: Reduced mRNA levels of CTGF, CYR61, and ANKRD1.

» Phenotypic Changes: Inhibition of cell proliferation, migration, and induction of apoptosis in
YAP-dependent lines.

e Renal Protection: In vivo studies suggest efficacy in reducing fibrosis and renal injury in
hypertensive models (via Hippo modulation).[7]

Experimental Handling & Protocols

As a peptide, CAS 1659305-78-8 requires careful handling to prevent degradation or
aggregation.

Solubility & Stock Preparation[3][14]

e Primary Solvent: DMSO (Dimethyl Sulfoxide).

» Alternative: Sterile water (due to charged residues Arg/Lys/Glu, it has good aqueous
solubility, unlike many hydrophobic small molecules).
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Protocol: Preparation of 10 mM Stock Solution

Calculate mass required:

e Add 49.5

L of anhydrous DMSO to 1 mg of powder.

» Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath for 2 minutes at
room temperature.

 Aliquot into single-use vials (e.g., 10

L each) to avoid freeze-thaw cycles.

e Storage: Store aliquots at -80°C (stable for 6-12 months).

Cellular Assay Workflow

The following workflow ensures reproducible data when testing Peptide 17 in vitro.
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Figure 2: Recommended experimental workflow for cellular assays.

Critical Usage Notes

e Serum Stability: Peptides can degrade in serum. For assays

hours, consider replenishing the media with fresh compound or using low-serum (1%) media
if cell viability permits.

» Control: Use a scrambled peptide sequence or inactive mutant (e.g., F3A mutation) as a
negative control if available.
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¢ In Vivo Administration: For animal studies, formulation in PBS or saline is often feasible due
to high aqueous solubility. Typical doses range from 1-10 mg/kg (IP or 1V), though
pharmacokinetic optimization (e.g., PEGylation) may be required for extended half-life.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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